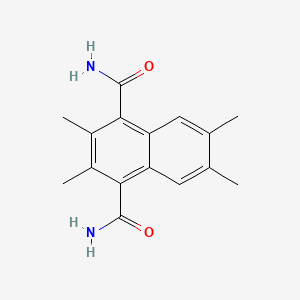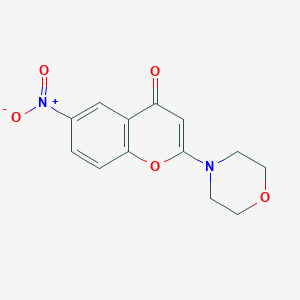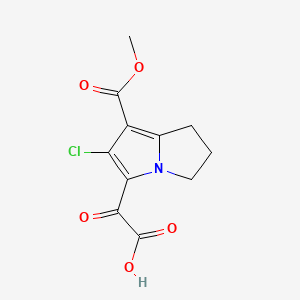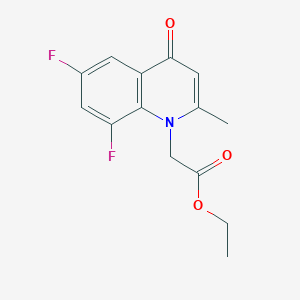
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a hydroxy group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 4-hydroxy-6-(trifluoromethyl)quinoline, which is then converted to the carbohydrazide derivative through a reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the hydroxy, trifluoromethyl, and carbohydrazide groups .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa
Medicine: Potential antitubercular agent due to its activity against Mycobacterium tuberculosis
Industry: May be used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to their death. The compound may target enzymes involved in cell wall synthesis or DNA replication .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-8-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 8th position.
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C11H8F3N3O2 |
|---|---|
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
WZXXWYZXRGFFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)

![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)


![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)
![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)


